molecular formula C15H21FN2O B3942710 N-(3-fluorophenyl)-3-(4-methyl-1-piperidinyl)propanamide

N-(3-fluorophenyl)-3-(4-methyl-1-piperidinyl)propanamide

Cat. No. B3942710
M. Wt: 264.34 g/mol
InChI Key: AIHSPGQOWNOABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-3-(4-methyl-1-piperidinyl)propanamide, commonly known as FPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent stimulant drug that has been used for scientific research purposes. FPPP has gained significant attention due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

FPPP acts by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in a significant increase in the activity of the central nervous system, leading to a state of heightened alertness and increased energy.
Biochemical and Physiological Effects:
FPPP has been shown to have significant biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, leading to an increase in blood sugar levels. FPPP can also cause the release of stress hormones such as cortisol and adrenaline, leading to a state of heightened alertness and increased energy.

Advantages and Limitations for Lab Experiments

FPPP has several advantages for use in lab experiments. It is a potent stimulant that can be used to study the effects of increased dopamine, norepinephrine, and serotonin levels on the central nervous system. It can also be used to study the effects of increased heart rate, blood pressure, and body temperature on the body. However, FPPP also has several limitations. It is a controlled substance that requires advanced laboratory techniques and equipment to synthesize. It is also highly potent and can be dangerous if not handled properly.

Future Directions

There are several future directions for the study of FPPP. One potential direction is the development of new therapeutic applications for the drug. FPPP has been studied for its potential use in the treatment of ADHD, narcolepsy, and obesity, but further research is needed to determine its efficacy for these conditions. Another potential direction is the study of FPPP's effects on the brain and central nervous system. FPPP has been shown to increase dopamine, norepinephrine, and serotonin levels in the brain, but further research is needed to determine the long-term effects of these changes on the brain. Overall, FPPP is a potent stimulant drug that has significant potential for scientific research and therapeutic applications.

Scientific Research Applications

FPPP has been used extensively in scientific research to study its potential therapeutic applications. It has been found to have a significant impact on the central nervous system and can act as a potent stimulant. FPPP has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-(3-fluorophenyl)-3-(4-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-12-5-8-18(9-6-12)10-7-15(19)17-14-4-2-3-13(16)11-14/h2-4,11-12H,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHSPGQOWNOABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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